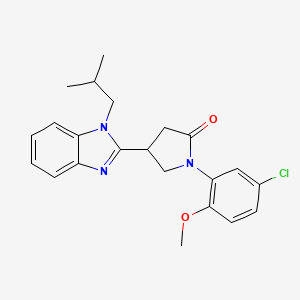
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol is a chemical compound that has been studied for its potential use in scientific research applications. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol involves its interaction with GABA-A receptors. Specifically, it binds to a site on the receptor that is distinct from the traditional benzodiazepine binding site. This binding leads to an increase in the affinity of the receptor for GABA, which results in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol are related to its modulation of GABA-A receptor activity. This modulation can lead to changes in neuronal excitability and synaptic plasticity, which can have implications for learning and memory. Additionally, ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol has been found to have anxiolytic and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol in lab experiments is its specificity for GABA-A receptors. This specificity allows researchers to investigate the role of these receptors in various physiological and pathological conditions. However, one limitation of using ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol is its potential for off-target effects. Researchers must carefully control for these effects when interpreting their results.
Zukünftige Richtungen
There are several future directions for the study of ((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol. One direction is to investigate its potential for use in the treatment of anxiety and other psychiatric disorders. Another direction is to explore its potential for use in the study of synaptic plasticity and learning and memory. Additionally, researchers may investigate the potential for developing more selective compounds that target specific subtypes of GABA-A receptors.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol)-2-(4-chlorophenoxy)cyclobutan-1-ol has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of GABA-A receptors, which are important for regulating neurotransmitter release in the brain. This modulation can lead to changes in neuronal excitability and synaptic plasticity, which can have implications for learning and memory.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-1-3-8(4-2-7)13-10-6-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHAAHHJNZJNI-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(4-chlorophenoxy)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



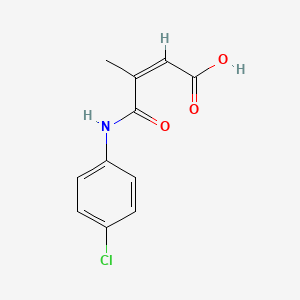
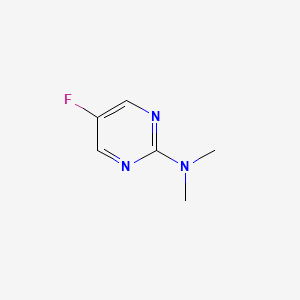
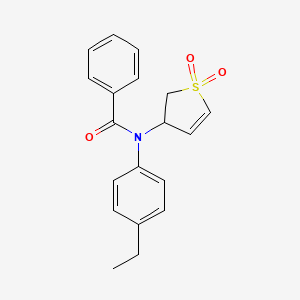
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B3407690.png)
![Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3407709.png)
![3-(2-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3407723.png)
![2-(4-Chlorobenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B3407731.png)
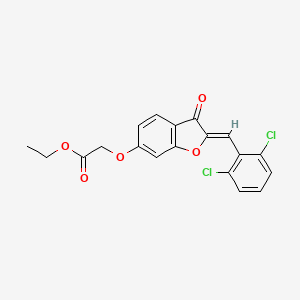
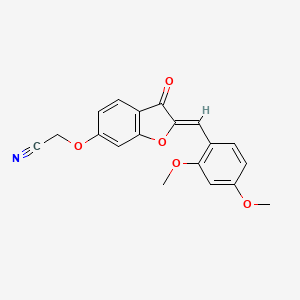
![ethyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407754.png)
![propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B3407757.png)
![1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3407765.png)
![1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3407767.png)
